An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, a histamine analog with potential applications in pharmacological research. This document details a plausible synthetic route, outlines key characterization methodologies, and presents relevant biological pathway information.
Compound Identification and Properties
2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is a thiazole derivative containing a phenyl substituent at the 4-position and an ethylamine group at the 2-position. The ethylamine side chain is a key feature, rendering it a structural analog of histamine and suggesting potential interactions with histamine receptors.
| Identifier | Value |
| CAS Number | 124534-89-9 |
| Molecular Formula | C₁₁H₁₃ClN₂S |
| Molecular Weight | 240.75 g/mol |
| IUPAC Name | 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride |
| Synonyms | 4-Phenyl-2-thiazoleethanamine hydrochloride |
Synthesis Protocol
The synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride can be achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure. This is followed by functional group manipulations to introduce the ethylamine side chain.
Experimental Workflow
Caption: Synthetic workflow for 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.
Step 1: Synthesis of 2-Amino-4-phenylthiazole
This initial step involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.
Protocol:
-
To a solution of acetophenone (1 equivalent) in a suitable solvent such as ethanol, add thiourea (2 equivalents).
-
Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the temperature below 30°C.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Cool the mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-phenylthiazole.
Step 2: Introduction of the Ethylamine Side Chain (Illustrative Route)
A plausible method for adding the ethylamine side chain involves a Sandmeyer-type reaction followed by reduction.
Protocol:
-
Diazotize 2-amino-4-phenylthiazole using sodium nitrite and a strong acid (e.g., HBr) at 0-5°C to form the diazonium salt.
-
React the diazonium salt with acrylonitrile in the presence of a copper(I) catalyst (Meerwein arylation) to form 3-(4-phenylthiazol-2-yl)propanenitrile.
-
Reduce the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 3: Deprotection (If applicable)
If a protecting group strategy is employed during the side chain addition, this step involves the removal of the protecting group to yield the free amine.
Step 4: Hydrochloride Salt Formation
Protocol:
-
Dissolve the free base, 2-(4-phenyl-thiazol-2-yl)-ethylamine, in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol), until precipitation is complete.
-
Filter the resulting white solid, wash with the solvent, and dry under vacuum to obtain 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.
Characterization Data
| Technique | Expected/Analog Data | Reference |
| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.9 ppm (m); Thiazole proton: ~7.0-7.5 ppm (s); Ethylamine protons (-CH₂-CH₂-): ~3.0-3.5 ppm (t) and ~3.5-4.0 ppm (t) | [1] |
| ¹³C NMR | Aromatic carbons: ~125-140 ppm; Thiazole carbons: ~105-170 ppm; Ethylamine carbons: ~30-50 ppm | [2] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ for the free base (C₁₁H₁₂N₂S) at m/z ≈ 205.079 | N/A |
| Infrared (IR) Spectroscopy | N-H stretch (amine salt): ~2400-3200 cm⁻¹ (broad); C=N stretch (thiazole): ~1600-1650 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ | [1] |
| Melting Point (°C) | Data not available | N/A |
Biological Context and Signaling Pathways
As a histamine analog, 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride is predicted to interact with histamine receptors. Additionally, the 2-phenylthiazole scaffold is found in compounds that inhibit the enzyme sterol 14α-demethylase (CYP51).
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to various cellular responses, including allergic and inflammatory reactions.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
CYP51 Inhibition Mechanism
CYP51 is a crucial enzyme in the biosynthesis of sterols in fungi and mammals. Azole-containing compounds, which can include thiazole derivatives, are known inhibitors of this enzyme.
Caption: General mechanism of CYP51 inhibition by azole-type compounds.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride. The outlined synthetic strategy, based on established chemical transformations, offers a viable route to this compound. While specific experimental characterization data for the title compound is sparse, the provided information on related structures serves as a valuable reference for researchers. The potential of this molecule to interact with key biological targets such as histamine receptors and CYP51 enzymes makes it an interesting candidate for further investigation in drug discovery and development.
